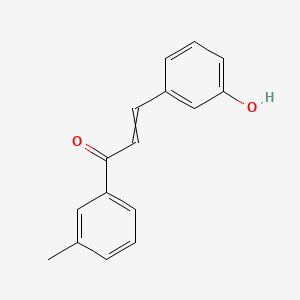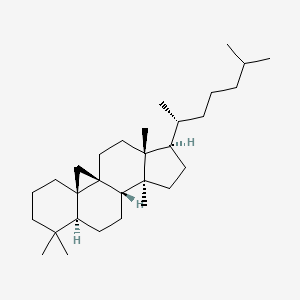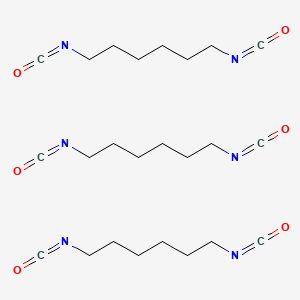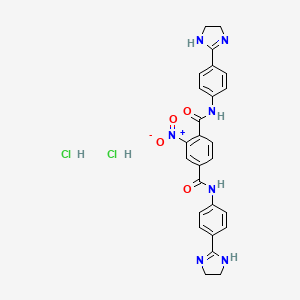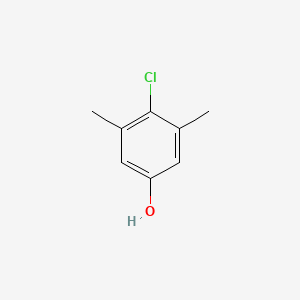
氯代二甲苯酚
描述
4-Chloro-3,5-dimethylphenol is a member of the class of phenols, specifically a derivative of 3,5-xylenol, where the hydrogen atom at position 4 is replaced by a chlorine atom. This compound is known for its bactericidal properties, particularly effective against Gram-positive bacteria, though less so against Gram-negative bacteria and ineffective against bacterial spores . It is commonly used as an antiseptic and disinfectant in various applications.
科学研究应用
4-Chloro-3,5-dimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Its bactericidal properties make it useful in studies related to microbiology and antimicrobial resistance.
Industry: It is used in the production of disinfectants, antiseptics, and preservatives for various products.
作用机制
Target of Action
Chloroxylenol, also known as para-chloro-meta-xylenol (PCMX), is an antimicrobial agent that is most effective against Gram-positive bacteria . The primary targets of chloroxylenol are the proteins on the cell membrane of bacteria .
Mode of Action
Chloroxylenol works by disrupting the cell wall and stopping the function of enzymes in bacteria . The hydroxyl -OH groups of the chloroxylenol molecule bind to certain proteins on the bacterial cell membrane, disrupting the membrane and allowing the contents of the bacterial cell to leak out .
Biochemical Pathways
It is known that the compound’s action involves the disruption of cell membrane potentials . The disruption of these potentials can lead to a cascade of effects within the cell, ultimately leading to cell death .
Pharmacokinetics
It is known that chloroxylenol has a low systemic toxicity, even at dosage levels many times higher than those likely to be absorbed during normal usage .
Result of Action
The result of chloroxylenol’s action is the death of the targeted bacteria, making it an effective antimicrobial agent . By disrupting the cell wall and stopping the function of enzymes, chloroxylenol causes the contents of the bacterial cell to leak out, leading to cell death .
Action Environment
The action of chloroxylenol can be influenced by environmental factors. For example, the degradation rate of chloroxylenol in acidic solutions is higher than that in alkaline solutions . Additionally, the presence of other substances, such as H2O2, can increase the degradation rate of chloroxylenol . The compound’s relatively high chemical stability can cause eco-toxicological threats in receiving waters .
生化分析
Biochemical Properties
Chloroxylenol plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules, disrupting their normal functions. For instance, chloroxylenol has been shown to inhibit the activity of certain bacterial enzymes, leading to the disruption of essential metabolic pathways. Additionally, it can interact with cell membrane proteins, causing increased permeability and leakage of cellular contents .
Cellular Effects
Chloroxylenol exerts various effects on different types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, chloroxylenol has been found to induce oxidative stress in bacterial cells, leading to the production of reactive oxygen species (ROS) and subsequent damage to cellular components. This compound can also affect the expression of genes involved in stress response and detoxification .
Molecular Mechanism
The molecular mechanism of chloroxylenol involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. Chloroxylenol binds to bacterial cell membranes, disrupting their integrity and causing leakage of cellular contents. It also inhibits the activity of key enzymes involved in bacterial metabolism, leading to the accumulation of toxic intermediates and eventual cell death. Additionally, chloroxylenol can modulate gene expression, affecting the production of proteins involved in stress response and detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chloroxylenol change over time due to its stability, degradation, and long-term impact on cellular function. Chloroxylenol is relatively stable under neutral and alkaline conditions but degrades more rapidly in acidic environments. Over time, the degradation products of chloroxylenol can accumulate and exert additional effects on cellular function. Long-term exposure to chloroxylenol has been shown to induce adaptive responses in bacterial cells, including the upregulation of stress response genes and antioxidant systems .
Dosage Effects in Animal Models
The effects of chloroxylenol vary with different dosages in animal models. At low doses, chloroxylenol exhibits antimicrobial activity without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the antimicrobial activity of chloroxylenol increases with dosage up to a certain point, beyond which toxic effects become more pronounced .
Metabolic Pathways
Chloroxylenol is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and alter the levels of metabolites. For example, chloroxylenol has been shown to inhibit the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to the accumulation of metabolic intermediates and disruption of energy production. Additionally, chloroxylenol can interact with cofactors such as NADH and FADH2, affecting their redox states and overall cellular metabolism .
Transport and Distribution
Chloroxylenol is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments. For instance, chloroxylenol has been found to accumulate in bacterial cell membranes, where it exerts its antimicrobial effects. Additionally, chloroxylenol can be transported across cell membranes through passive diffusion and active transport mechanisms .
Subcellular Localization
The subcellular localization of chloroxylenol plays a crucial role in its activity and function. Chloroxylenol can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, chloroxylenol has been found to localize in the cytoplasm and cell membrane of bacterial cells, where it interacts with key biomolecules and exerts its antimicrobial effects. The localization of chloroxylenol can also influence its stability and degradation, affecting its overall efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dimethylphenol typically involves the chlorination of 3,5-dimethylphenol. One method uses cupric chloride as a chlorinating agent and catalyst, with chlorine as the oxidizer. The reaction is carried out at temperatures between 90-120°C for 4-8 hours. After the reaction, the product is rectified to obtain high-purity 4-Chloro-3,5-dimethylphenol .
Industrial Production Methods: In industrial settings, the production process is optimized for efficiency and purity. The method described above is scalable and allows for the reutilization of unreacted 3,5-dimethylphenol, making it economically viable for large-scale production .
化学反应分析
Types of Reactions: 4-Chloro-3,5-dimethylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other groups under appropriate conditions.
Oxidation and Reduction: The phenolic group can participate in oxidation-reduction reactions, though specific conditions and reagents are required.
Common Reagents and Conditions:
Chlorination: Cupric chloride and chlorine are used for chlorination reactions.
Oxidation: Strong oxidizing agents can be used to oxidize the phenolic group.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various derivatives of 4-Chloro-3,5-dimethylphenol can be synthesized.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
相似化合物的比较
3,5-xylenol: The parent compound of 4-Chloro-3,5-dimethylphenol.
2,4-Dichloro-3,5-dimethylphenol: Another chlorinated derivative with different substitution patterns.
Uniqueness: 4-Chloro-3,5-dimethylphenol is unique due to its specific substitution pattern, which imparts distinct bactericidal properties and potential anticancer activity. Its effectiveness as an antiseptic and disinfectant, combined with its relatively low toxicity, makes it a valuable compound in various applications .
属性
IUPAC Name |
4-chloro-3,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDLLIBGSJNGJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54983-54-9 (hydrochloride salt), 58962-45-1 (potassium salt) | |
| Record name | Chloroxylenol [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0032316 | |
| Record name | 4-Chloro-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Crystals from benzene; [HSDB] | |
| Record name | Phenol, 4-chloro-3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chloro-3,5-xylenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1007 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
246 °C | |
| Record name | Chloroxylenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11121 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLOROXYLENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
At 15 °C in petroleum ether, benzene, acetone, toluene, chloroform, isopropanol solubility of 0.5, 6.0, 58.0, 7.0, 6.2, 38.0 g/100mL, respectively. At 25 °C in isopropanol, 1 M NaOH and glycerine solubility of 50.0, 8.8 and 1.5, respectively., Soluble in ethanol, ether. Slightly soluble in benzene and pet ether., Soluble 1 part of 95% alcohol, ether, benzene, terpenes fixed oils, solutions of alkali and hydroxides, In water, 2.5X10+2 mg/L at 20 °C | |
| Record name | Chloroxylenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11121 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLOROXYLENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.89 g/ml at 20 °C | |
| Record name | CHLOROXYLENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0018 [mmHg] | |
| Record name | 4-Chloro-3,5-xylenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1007 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
As a phenol antiseptic, it is believed that the hydroxyl -OH groups of the chloroxylenol molecule binds to certain proteins on the cell membrane of bacteria, and disrupts the membrane so as to allow the contents of the bacterial cell to leak out. This allows chloroxylenol to enter the bacterial cell to bind further with more proteins and enzymes to disable the cell's functioning. At particularly high concentrations of chloroxylenol, the protein and nucleic acid content of targeted bacterial cells become coagulated and cease to function, leading to rapid cell death. | |
| Record name | Chloroxylenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11121 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Crystals from benzene | |
CAS No. |
88-04-0 | |
| Record name | 4-Chloro-3,5-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroxylenol [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroxylenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11121 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | chloroxylenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | chloroxylenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-chloro-3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chloro-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3,5-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROXYLENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F32U78V2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLOROXYLENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
112-116 degrees Celsius, 115.5 °C | |
| Record name | Chloroxylenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11121 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLOROXYLENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Chloroxylenol exert its antimicrobial effect?
A1: While the exact mechanism remains under investigation, research suggests Chloroxylenol primarily targets bacterial membranes. [] This interaction likely disrupts membrane fluidity and integrity, leading to leakage of cellular contents and ultimately cell death. []
Q2: Does Chloroxylenol influence cellular processes beyond its antimicrobial action?
A2: Emerging research suggests Chloroxylenol might impact cellular pathways involved in cancer development. In colorectal cancer cells, it was found to inhibit the Wnt/β-catenin signaling pathway, a key regulator of cell growth and proliferation. This interference led to decreased cell viability, reduced migration and invasion, and even hampered tumor growth in a xenograft model. []
Q3: What is the molecular formula and weight of Chloroxylenol?
A3: Chloroxylenol is represented by the molecular formula C8H9ClO and has a molecular weight of 156.61 g/mol. []
Q4: Are there any spectroscopic techniques used to characterize Chloroxylenol?
A4: Yes, Fourier Transform Infrared (FTIR) spectroscopy has been employed to analyze the vibrational frequencies of Chloroxylenol. These analyses contribute to understanding its structural features and chemical bonding. []
Q5: How does Chloroxylenol perform in different formulations?
A5: Chloroxylenol exhibits varying bactericidal activities based on formulation and concentration. For instance, its efficacy was found to be related to the degree of saturation in aqueous solutions containing the non-ionic surfactant cetomacrogol. []
Q6: Does Chloroxylenol demonstrate any catalytic properties?
A6: While primarily recognized for its antimicrobial properties, current research hasn’t extensively explored its catalytic applications.
Q7: Have computational methods been employed to study Chloroxylenol?
A7: Yes, molecular dynamics simulations have been utilized to investigate the interaction between Chloroxylenol and bacterial membranes, providing insights into its mechanism of action at a molecular level. []
Q8: How do structural modifications impact the activity of Chloroxylenol?
A8: Research suggests that the chlorine atom at the para position of the phenol ring in Chloroxylenol plays a crucial role in its allergenic potential. Substituting it with bromine retains this potential, while fluorine abolishes it. [] The position and modifications of the methyl group also influence allergenicity. []
Q9: How stable is Chloroxylenol in different formulations and storage conditions?
A9: While generally stable, the stability of Chloroxylenol can be influenced by factors like pH, temperature, and the presence of organic matter. For instance, one study highlighted that increased pH and organic matter reduced its efficacy. []
Q10: Are there formulation strategies to improve Chloroxylenol's properties?
A10: Research from the 1950s explored incorporating ethylenediamine tetraacetic acid (EDTA) into Chloroxylenol formulations. This addition was found to enhance its bactericidal activity, particularly against Pseudomonas aeruginosa, even in the presence of hard water or organic matter. []
Q11: Is there information available about Chloroxylenol’s compliance with SHE regulations?
A11: The provided papers primarily focus on the scientific aspects of Chloroxylenol. Information on specific SHE regulations and compliance is not extensively covered.
Q12: What is known about the absorption and metabolism of Chloroxylenol in humans?
A12: Research indicates that Chloroxylenol can be absorbed through the skin and gastrointestinal tract. [] Following oral ingestion, both free and conjugated forms have been detected in human urine. []
Q13: What is the evidence supporting the antimicrobial efficacy of Chloroxylenol?
A13: Numerous studies demonstrate the bactericidal and fungicidal properties of Chloroxylenol. It has shown efficacy against a range of Gram-positive and Gram-negative bacteria, including strains resistant to other antiseptics like chlorhexidine. [] It also demonstrates activity against Candida albicans. []
Q14: Has Chloroxylenol’s efficacy been evaluated in animal models?
A14: Yes, a study using a caprine model investigated the efficacy of chlorhexidine/Chloroxylenol coated external fixator pins in preventing pin tract infections. Results indicated a significantly lower infection rate compared to uncoated stainless steel pins. []
Q15: What are the potential toxic effects of Chloroxylenol?
A15: While generally considered safe for topical use, ingestion of large amounts of Chloroxylenol-containing products can lead to toxicity. A study on Dettol (containing 4.8% Chloroxylenol) poisoning found that a small percentage of patients developed renal impairment. []
Q16: Are there studies exploring these specific aspects related to Chloroxylenol?
A16: The provided research papers primarily focus on Chloroxylenol’s antimicrobial activity, formulation, and some toxicological aspects. Detailed investigations into drug delivery, biomarkers, immunogenicity, and drug-enzyme interactions are not extensively covered.
Q17: What is known about Chloroxylenol’s environmental fate and effects?
A17: Studies indicate that Chloroxylenol can undergo biodegradation by fungal strains like Cunninghamella elegans and Trametes versicolor. These fungi employ various enzymatic pathways to break down Chloroxylenol, yielding several metabolites. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Oxo-5-[(2-oxo-1,3-oxazolidin-3-yl)imino]pentanenitrile](/img/structure/B1207468.png)
